1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-4-2-11(3-5-12)10-17-9-7-13-14(18)6-8-16-15(13)17/h2-9H,10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKZMUAMLBIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2NC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195069 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-28-4 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
One reported approach starts from N-(pyridinyl)pivalamides, which undergo acid-catalyzed cyclization to form 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives. This method is efficient and uses readily available materials with simple manipulations:
- The N-(pyridinyl)pivalamide precursor is refluxed with 3 M hydrochloric acid for approximately 11 hours.
- After cooling, the pH is adjusted to neutral or slightly basic.
- The product is extracted with ethyl acetate and purified.
This method yields hydroxypyrrolopyridinones that can be further functionalized.
| Entry | Starting Material (R group) | Yield of Intermediate (%) | Yield of Hydroxypyrrolopyridinone (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenyl (4-MeOC6H4) | 66 | 52 |
Table 1: Yields of hydroxypyrrolopyridinones with various substituents including 4-methoxyphenyl.
Alkylation of Hydroxypyrrolopyridinones
The hydroxyl group on the pyrrolo[2,3-b]pyridin-4-one can be methylated or alkylated by treatment with sodium hydride and alkyl halides (e.g., iodomethane) in DMF at low temperature (0 °C), giving O-alkylated derivatives in good yields. Similarly, the nitrogen atom can be alkylated to introduce the benzyl substituent:
- Treatment of the hydroxypyrrolopyridinone with sodium hydride generates the sodium alkoxide.
- Subsequent reaction with 4-methoxybenzyl bromide or iodide introduces the 1-[(4-methoxyphenyl)methyl] substituent at the nitrogen atom.
- This step is usually performed under inert atmosphere to avoid side reactions.
Alternative Synthetic Routes
Condensation and Reduction Approach
Another synthetic route involves:
- Preparation of 2-chloro-quinoline-3-carbaldehyde via reflux of N-aryl acetamide with phosphoryl chloride in DMF.
- Hydrolysis to 2-oxo-1,2-dihydro-quinoline-3-carbaldehyde by refluxing with hydrochloric acid.
- Condensation of the aldehyde with 4-methoxybenzylamine in ethanol under reflux for 12 hours.
- Reduction of the imine intermediate with sodium borohydride to afford the corresponding amine intermediate.
- Cyclization to form the pyrrolo[2,3-b]pyridin-4-one ring system.
Purification and Characterization
- Crude products are typically purified by flash chromatography on silica gel using gradients of dichloromethane and methanol.
- Characterization includes TLC (retention factor values around 0.53–0.59 in CH2Cl2/MeOH 10:1), ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
- Yields for the final N-substituted pyrrolo[2,3-b]pyridin-4-one derivatives range between 50–85%, depending on the route and substituents.
Summary Table of Preparation Methods
Research Findings and Notes
- The acid-catalyzed cyclization method is noted for its simplicity and use of readily available materials, making it attractive for scale-up.
- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.
- The condensation-reduction route offers flexibility in introducing various substituents on the nitrogen atom early in the synthesis.
- Yields and purity are generally high when chromatographic purification is employed.
- Spectroscopic data confirm the successful formation of the pyrrolo[2,3-b]pyridin-4-one framework and the presence of the 4-methoxybenzyl substituent.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Heterocyclic Structure Comparisons
The pyrrolo[2,3-b]pyridin-4-one core distinguishes the target compound from closely related scaffolds like pyrrolo[2,3-d]pyrimidines and pyrido[1,2-a]pyrimidin-4-ones .
- Pyrrolo[2,3-d]pyrimidines (e.g., 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine): Exhibit a pyrimidine ring fused to pyrrole, enhancing hydrogen-bonding capacity with biological targets like kinases . Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: <1 µg/mL) in halogenated derivatives . Crystallographic data (e.g., two molecules per asymmetric unit) suggests unique packing interactions compared to pyrrolo[2,3-b]pyridinones .
- Pyrido[1,2-a]pyrimidin-4-ones (e.g., 2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): Feature a pyridine ring fused to pyrimidinone, altering electronic properties and solubility . Substitutions at the 2- and 7-positions (e.g., methoxy, fluoro) modulate target selectivity .
Substituent Effects on Bioactivity
Substituents critically influence pharmacological properties. Selected examples:
Observations :
Pharmacological and Structural Insights from Analogs
- Antimicrobial Activity : Halogenated pyrrolopyrimidines (e.g., bromophenyl derivatives) show potent activity against S. aureus, with MICs as low as 0.5 µg/mL . The target compound’s methoxy group may confer weaker antimicrobial effects due to reduced electrophilicity.
- Kinase Inhibition: JAK inhibitors with pyrrolo[2,3-d]pyrimidine cores (e.g., Comparative 2 in ) exhibit IC50 values <10 nM, while pyrrolo[2,3-b]pyridinones may require optimized substituents for similar potency.
Biological Activity
1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core and a methoxyphenyl substituent, suggests diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O2
- Molecular Weight : 254.28 g/mol
- CAS Number : 1227269-28-4
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells by modulating key signaling pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 | 15.0 | Inhibition of PI3K/AKT signaling pathway |
| HCT116 | 10.0 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival:
- Inhibition of Protein Kinases : The compound acts as an ATP-competitive inhibitor of serine/threonine kinases, particularly targeting the AKT pathway which is crucial for cell survival and growth.
- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and promoting the release of cytochrome c from mitochondria.
- Cell Cycle Modulation : The compound has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Case Study 1: Anticancer Activity in Xenograft Models
A study conducted on nude mice bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses of 10 mg/kg and showed minimal toxicity to normal tissues.
Case Study 2: Synergistic Effects with Other Anticancer Agents
In combination therapy studies, this compound exhibited synergistic effects when used alongside doxorubicin in breast cancer models. The combination led to enhanced cytotoxicity and reduced drug resistance.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one?
- Methodology : A common approach involves multi-step reactions starting with a pyrrolo[2,3-b]pyridine core. For example, N-alkylation using methoxymethyl chloride in the presence of NaH in dry THF, followed by purification via flash chromatography. Reaction progress is monitored by TLC, and regioselectivity is controlled by adjusting substituent positions .
- Key Steps :
Deprotonation of the pyrrolo-pyridine nitrogen using NaH.
Alkylation with (4-methoxyphenyl)methyl halide.
Crystallization from methanol for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods :
- 1H/13C NMR : Assign aromatic protons (e.g., δ 7.02–8.21 ppm for aryl groups) and methoxy signals (δ ~3.7–3.8 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C15H14N2O2: 263.1055) .
- X-ray Crystallography : Resolve regioisomer ambiguity by analyzing dihedral angles and intermolecular interactions (e.g., π-π stacking distances of 3.8 Å) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during N-protection to avoid regioisomer formation?
- Challenge : Competing N1 vs. N7 alkylation in pyrrolo-pyridines leads to regioisomers (e.g., 1:1.6 ratio observed in methoxymethyl-protected analogs) .
- Strategies :
Use sterically hindered bases (e.g., LDA) to favor deprotonation at the less hindered nitrogen.
Employ directing groups (e.g., chloro substituents) to guide alkylation to specific positions.
Validate outcomes with X-ray crystallography to confirm regiochemistry .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for pyrrolo-pyrimidine derivatives?
- Case Study : In 4-chloro-7H-pyrrolo[2,3-b]pyridine derivatives, overlapping signals for regioisomers can cause misassignment.
- Resolution Workflow :
Compare experimental NMR shifts with DFT-calculated chemical shifts.
Use NOESY/ROESY to identify spatial proximities (e.g., methoxymethyl group orientation).
Cross-validate with single-crystal X-ray data to unambiguously assign structures .
Q. What structural modifications enhance the compound's kinase inhibition profile?
- SAR Insights :
- Chloro Substituents : Increase binding affinity (e.g., 4-chloro analogs show higher selectivity for kinases like JAK2) .
- Methoxy Groups : Improve solubility but may reduce cellular permeability.
- Ethyl/Phenyl Additions : Alter steric bulk and π-π interactions with kinase pockets .
- Experimental Design :
Synthesize analogs with halogen, alkyl, or aryl substitutions.
Test inhibition via kinase assays (IC50 determination).
Perform docking studies to correlate substituent effects with binding poses .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Root Causes : Variations in assay conditions (e.g., ATP concentration, cell lines) or impurities in synthesized batches.
- Mitigation :
Standardize assays using reference inhibitors (e.g., staurosporine for kinase studies).
Validate compound purity via HPLC (>95%) and HRMS.
Replicate experiments across independent labs to confirm trends .
Methodological Tables
Table 1: Key Synthetic Parameters for N-Alkylation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | NaH (60% in mineral oil) | |
| Solvent | Dry THF | |
| Temperature | RT → 150°C (reflux) | |
| Monitoring | TLC (hexane:EtOAc = 3:1) | |
| Purification | Flash chromatography (MeOH:DCM) |
Table 2: Comparison of Spectroscopic Data for Regioisomers
| Feature | N1-Protected Isomer | N7-Protected Isomer |
|---|---|---|
| 1H NMR (NH signal) | δ 11.89 ppm (singlet) | δ 11.98 ppm (singlet) |
| 13C NMR (C=O) | δ 158.6 ppm | δ 157.9 ppm |
| X-ray Dihedral | 7.91° (phenyl vs. core) | 12.4° (methoxymethyl vs. core) |
| Centroid Distance | 3.807 Å (π-π stacking) | 3.921 Å (π-π stacking) |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
